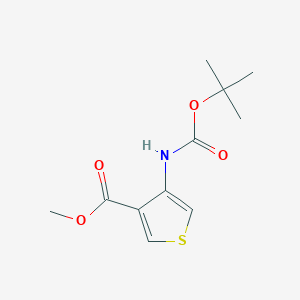

4-tert-Butoxycarbonylaminothiophene-3-carboxylic acid methyl ester

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Methyl 4-((tert-butoxycarbonyl)amino)thiophene-3-carboxylate is a chemical compound belonging to the class of thiophene derivatives. It has garnered significant attention in the scientific community due to its potential biological and industrial applications. The compound is characterized by its molecular formula C11H15NO4S and a molecular weight of 257.31 g/mol .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-((tert-butoxycarbonyl)amino)thiophene-3-carboxylate typically involves the reaction of thiophene derivatives with tert-butoxycarbonyl (Boc) protecting groups. One common method includes the use of potassium tert-butoxide in tetrahydrofuran (THF) as a base, followed by the addition of benzoyl chloride at low temperatures . The reaction conditions often require careful control of temperature and atmosphere to ensure high yield and purity.

Industrial Production Methods

Industrial production methods for this compound may involve flow microreactor systems, which offer a more efficient, versatile, and sustainable approach compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to improved scalability and consistency in product quality.

Analyse Chemischer Reaktionen

Types of Reactions

Methyl 4-((tert-butoxycarbonyl)amino)thiophene-3-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the compound into thiol derivatives.

Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the thiophene ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. The conditions for these reactions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of functionalized thiophene derivatives .

Wissenschaftliche Forschungsanwendungen

Methyl 4-((tert-butoxycarbonyl)amino)thiophene-3-carboxylate has a wide range of scientific research applications, including:

Chemistry: Used as a building block in the synthesis of more complex molecules and materials.

Biology: Investigated for its potential as an antitubulin agent, affecting cell cycle phases.

Medicine: Explored for its potential therapeutic properties, including anticancer activities.

Industry: Utilized in the production of advanced materials and as a precursor in various chemical processes.

Wirkmechanismus

The mechanism of action of Methyl 4-((tert-butoxycarbonyl)amino)thiophene-3-carboxylate involves its interaction with specific molecular targets and pathways. In biological systems, it may affect the cell cycle by causing accumulation in the G2/M phase, leading to cell cycle arrest and potential anticancer effects . The exact molecular targets and pathways are still under investigation, but its effects on tubulin dynamics are of particular interest .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Methyl 3-(Boc-amino)thiophene-2-carboxylate: Another thiophene derivative with similar structural features.

4,5,6,7-Tetrahydrothieno[2,3-c]pyridine derivatives: Compounds with bioisosteric replacements that exhibit different biological activities.

Uniqueness

Methyl 4-((tert-butoxycarbonyl)amino)thiophene-3-carboxylate stands out due to its specific combination of the Boc-protected amino group and the thiophene ring, which imparts unique chemical reactivity and biological activity.

Biologische Aktivität

4-tert-Butoxycarbonylaminothiophene-3-carboxylic acid methyl ester, also known as Methyl 4-Boc-aminothiophene-3-carboxylate, is an organic compound with the molecular formula C₁₁H₁₅NO₄S and a molecular weight of approximately 257.31 g/mol. This compound is characterized by its thiophene ring structure and is primarily utilized as a building block in organic synthesis, particularly in the creation of more complex thiophene-containing molecules that may exhibit various biological activities.

Chemical Structure and Properties

The structure of this compound includes:

- A thiophene ring with a sulfur atom.

- A carboxylic acid ester group at the 3rd position.

- A tert-butoxycarbonyl (Boc) protected amino group at the 4th position.

| Property | Value |

|---|---|

| Molecular Formula | C₁₁H₁₅NO₄S |

| Molecular Weight | 257.31 g/mol |

| Density | 1.250 ± 0.06 g/cm³ (predicted) |

| Boiling Point | 316.2 ± 27.0 °C (predicted) |

| pKa | 13.09 ± 0.70 (predicted) |

| Storage Conditions | 2-8 °C, protect from light |

Research indicates that while this compound does not exhibit specific biological mechanisms on its own, it serves as a precursor for compounds that may interact with various biological targets. For example, similar thiophene derivatives have shown potential as inhibitors for enzymes such as β-secretase and acetylcholinesterase, which are critical in the context of neurodegenerative diseases like Alzheimer's disease .

Case Studies and Research Findings

- Neuroprotective Effects : In vitro studies have demonstrated that certain derivatives of thiophene compounds can protect astrocyte cells from amyloid beta peptide (Aβ) toxicity, suggesting potential applications in neuroprotection . The compound showed an increase in cell viability when co-treated with Aβ, indicating its protective role against neurotoxicity.

- Antimycobacterial Activity : Research into related thiophene compounds has highlighted their potential against Mycobacterium tuberculosis. Compounds derived from similar structures exhibited minimum inhibitory concentrations (MIC) below 1 μg/mL, demonstrating significant antimycobacterial activity . Such findings suggest that modifications to the thiophene structure could yield potent therapeutic agents.

- Cytotoxicity Studies : In studies assessing cytotoxicity against mammalian cells, certain thiophene derivatives have shown low toxicity profiles, with IC50 values indicating minimal adverse effects on cell growth . This characteristic is crucial for developing safe therapeutic agents.

Eigenschaften

IUPAC Name |

methyl 4-[(2-methylpropan-2-yl)oxycarbonylamino]thiophene-3-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO4S/c1-11(2,3)16-10(14)12-8-6-17-5-7(8)9(13)15-4/h5-6H,1-4H3,(H,12,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XLHBETGJNREXTR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1=CSC=C1C(=O)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30444458 |

Source

|

| Record name | Methyl 4-[(tert-butoxycarbonyl)amino]thiophene-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30444458 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

257.31 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

161940-20-1 |

Source

|

| Record name | Methyl 4-[(tert-butoxycarbonyl)amino]thiophene-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30444458 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.